molecular formula C8H5BrS B074336 7-Bromobenzo[b]thiophene CAS No. 1423-61-6

7-Bromobenzo[b]thiophene

Cat. No. B074336
CAS RN: 1423-61-6
M. Wt: 213.1 g/mol
InChI Key: NOICDPBEDNMHQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

7-Bromobenzo[b]thiophene derivatives have been synthesized through various methods, including palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. For example, new derivatives were prepared by palladium-catalyzed cross-coupling of 7-bromo or 7-amino-2,3-dimethylbenzo[b]thiophenes with substituted anilines and bromobenzenes, using Pd(OAc)2 and Cs2CO3 as base (Queiroz et al., 2007). Additionally, the bromocyclization of alkynes and palladium-catalyzed cross-couplings have been utilized for the synthesis of a 3-(α-styryl)benzo[b]-thiophene library, demonstrating the versatility in functionalizing the benzo[b]thiophene core (Tréguier et al., 2014).

Molecular Structure Analysis

The molecular structure of 7-Bromobenzo[b]thiophene derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of N-substituted 2-amino-3-nitrobenzo[b]thiophenes was determined by means of spectroscopic techniques, revealing insights into the structural rearrangements occurring during nucleophilic substitution reactions (Guerrera et al., 1995).

Chemical Reactions and Properties

7-Bromobenzo[b]thiophene undergoes various chemical reactions, including nucleophilic substitutions and rearrangements. The reaction with amines in N,N-dimethylformamide has been reported to give unexpected isomers, suggesting a novel aromatic nucleophilic substitution with rearrangement (Guerrera et al., 1995).

Physical Properties Analysis

The physical properties of 7-Bromobenzo[b]thiophene derivatives, such as solubility and crystallinity, are influenced by their molecular structure. The synthesis and structural analysis of naphthobisbenzo[b]thiophenes demonstrated how structural curvature can enhance solubility and order in crystalline states, highlighting the impact of molecular design on physical properties (Yamamoto et al., 2012).

Chemical Properties Analysis

The chemical properties of 7-Bromobenzo[b]thiophene derivatives, such as reactivity and selectivity in bromination and nitration reactions, have been a subject of study. For example, the "abnormal" bromination selectivity observed in certain derivatives has been attributed to a special electron structure, indicating the complex interplay between molecular structure and chemical reactivity (Wu et al., 2013).

Scientific Research Applications

  • Synthesis of Antioxidants : 7-Bromobenzo[b]thiophene has been used in the synthesis of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes with antioxidant properties. These compounds were evaluated for their effectiveness in various antioxidant assays, indicating potential applications in medicinal chemistry (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

  • Development of Antibacterial and Antifungal Agents : Research has focused on synthesizing 3-halobenzo[b]thiophene derivatives, including those with 7-bromobenzo[b]thiophene, to test their antimicrobial activities. These compounds showed potential as new classes of antibiotics to combat pathogens resistant to current treatments (Masih, Kesharwani, Rodriguez, Vertudez, Motakhaveri, Le, Tran, Cloyd, Kornman, & Phillips, 2021).

  • Fluorescent Derivatives Synthesis : 7-Bromobenzo[b]thiophene has been used in the creation of fluorescent benzo[b]thiophene derivatives. These compounds have applications in the synthesis of fluorescent amino acids, which are useful in various biochemical and medical research applications (Venanzi, Bocchinfuso, Palleschi, Abreu, Ferreira, & Queiroz, 2005).

  • Antitubulin Agents Synthesis : It has been used in the synthesis of 3-(α-styryl)benzo[b]-thiophenes, which exhibit antiproliferative properties and can inhibit tubulin polymerization, making them potential candidates for cancer treatment (Tréguier, Lawson, Bernadat, Bignon, Dubois, Brion, Alami, & Hamze, 2014).

  • Synthesis of Novel Organic Compounds : The compound is involved in various organic synthesis reactions, such as nitration, bromination, and acylation, to produce a range of derivatives with potential applications in organic chemistry and drug development (Chapman, Clarke, & Manolis, 1972).

  • Development of Charge Transfer Complexes : Studies have been conducted on the synthesis of benzo[b]thiophene ferrocenyl complexes, exploring their charge transfer properties. These complexes have potential applications in the development of new materials for electronics and photonics (Donoli, Bisello, Cardena, Crisma, Orian, & Santi, 2015).

Safety And Hazards

When handling 7-Bromobenzo[b]thiophene, suitable protective equipment should be worn to prevent contact with skin, eyes, and clothing . Generation of vapor or mist should be prevented, and hands and face should be washed thoroughly after handling . Adequate ventilation should be ensured, and all sources of ignition should be removed .

Future Directions

Benzo[b]thiophene derivatives, including 7-Bromobenzo[b]thiophene, have a wide range of applicability, leading to extensive research in their synthesis . They have been used as organic photoelectric materials and organic semiconductors, and as building blocks or intermediates for the synthesis of pharmaceutically important molecules . Future research will likely continue to explore new synthetic methods and potential applications for these compounds .

properties

IUPAC Name

7-bromo-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrS/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOICDPBEDNMHQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476429
Record name 7-bromobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromobenzo[b]thiophene

CAS RN

1423-61-6
Record name 7-bromobenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromobenzo[b]thiophene
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Synthesis routes and methods I

Procedure details

To a mixture of 2-bromothiophenol (5 g) and 2-bromomethyl-1,3-dioxolane (2.98 mL) in N,N-dimethylformamide (50 mL) was added potassium carbonate (5.48 g) at room temperature, and the mixture was stirred overnight. The reaction mixture was poured into water, and the mixture was extracted with diethyl ether. The extract washed with water, 1 mol/L sodium hydroxide aqueous solution, water and brine successively, and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure to give (2-bromophenylthiomethyl)-1,3-dioxolane (7.25 g). To a mixture of poly phosphoric acid (20 g) and chlorobenzene (40 mL) was added a solution of (2-bromophenylthiomethyl)-1,3-dioxolene (7.25 g) in chlorobenzene (20 mL), and the mixture was refluxed for 8 hours. The reaction mixture was cooled to room temperature and supernatant solution was collected by decantation. Toluene was added to the residue, and the supernatant was collected by decantation after the mixture was stirred. The supernatant was combined and concentrated under reduced pressure. The residue was dissolved in ethyl acetate, and the solution washed with a saturated sodium hydrogencarbonate aqueous solution, water and brine and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane) to give the title compound (2.27 g).
[Compound]
Name
poly phosphoric acid
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
(2-bromophenylthiomethyl)-1,3-dioxolene
Quantity
7.25 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Chlorobenzene (100 mL) and polyphosphoric acid (30.4 g, PPA) were combined and heated to reflux. The 2-(2-bromophenylthio) acetaldehyde diethyl acetal (13.7 g, 44.88 mmol, Scheme I, step A above) dissolved in chlorobenzene (20 mL) was added dropwise to the refluxing mixture over 20 minutes. The reaction was refluxed for 4 hours and then cooled. The solvent was decanted from the residue and toluene (2×50 mL) was added to the residue, stirred and decanted. The chlorobenzene/toluene extracts were concentrated under vacuum and the residue taken up in ethyl acetate and water. The organic phase was washed with saturated sodium bicarbonate, dried over anhydrous sodium sulfate, filtered and concentrated to provide 7-bromobenzo(b)thiophene (8.91 g, 93%).
[Compound]
Name
polyphosphoric acid
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

1-Bromo-2-(2-ethoxyvinylsulfanyl)benzene is dissolved in chlorobenzene (50 mL) and the solution is heated to 70° C. PPA (10.5 mL) is then added carefully and the biphasic mixture is heated at 150° C. overnight. The resulting dark syrup is allowed to cool down and the supernatant solvent removed by pipette. Chlorobenzene (15 mL) is added to the residue and heated to 150° C. for 30 min. The solvent is removed again and the residue washed with small amounts of dichloromethane until the washings are clear. The organic fractions are combined and filtered through celite to afford a clear yellow solution. Concentration under vacuum followed by LC using cyclohexane as the eluent provided the title compound as a viscous colourless oil (1.21 g, 35%).
Name
1-Bromo-2-(2-ethoxyvinylsulfanyl)benzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
35%

Synthesis routes and methods IV

Procedure details

To a 500 ml 3-neck flask was weighed out 15 g of polyphosphoric acid (PPA) followed by chlorobenzene (250 ml). After the mixture was heated to reflux (2-bromo-phenylsulfanyl)-acetaldehyde dimethylacetal (8.0 g in 60 ml chlorobenzene, 28.9 mmol) was added dropwise over 2.5 h via addition funnel and refluxed for an additional 24 h. After the reaction cooled it was filtered through a silica plug and concentrated to 6.04 g amber colored oil. Further purification by column chromatography (100% hexanes) afforded 5.47 g (89%) product as a clear oil: 1H NMR (300 MHz, DMSO-d6): δ 7.37 (1H, t, J=7.8 Hz), 7.63 (2H, m), 7.90 (1H, d, J=5.5 Hz), 7.94 (1H, d, J=7.9 Hz).
[Compound]
Name
polyphosphoric acid
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
89%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
19
Citations
DWH MacDowell, TD Greenwood - Journal of Heterocyclic …, 1965 - Wiley Online Library
In order to develop a method for synthesizing 7‐substituted derivatives of benzo[b]‐thiophene, the benzo[b]thiophene analog of 1‐tetralone, 7‐oxo‐4, 5, 6, 7‐tetrahydrobenzo‐[b]…
Number of citations: 21 onlinelibrary.wiley.com
M Venanzi, G Bocchinfuso, A Palleschi… - … of Photochemistry and …, 2005 - Elsevier
Fluorescent derivatives of benzo[b]thiophene were synthesized by CC and CN palladium catalysed cross-couplings of bromobenzenes with 3-(benzo[b]thienyl)boronic acid and bromo- …
Number of citations: 6 www.sciencedirect.com
S Akay, W Yang, J Wang, L Lin… - Chemical Biology & Drug …, 2007 - Wiley Online Library
Cell surface glycoproteins have been known to play very important roles in various physiologic and pathologic processes. Small molecule compounds capable of carbohydrate …
Number of citations: 45 onlinelibrary.wiley.com
S Kumar, S Saravanan, P Reuben… - Journal of heterocyclic …, 2005 - Wiley Online Library
The present study describes the synthesis of phenanthro[3,4‐b]thiophene (3), phenanthro[4,3‐b]thiophene (4) and its potential dihydrodiol metabolites, trans‐6,7‐dihydroxy‐6,7‐…
Number of citations: 16 onlinelibrary.wiley.com
MV Kapustina, IS Nikolaeva, IA Kharizomenova… - Pharmaceutical …, 1991 - Springer
Benzothiophenes containing a formyl group in the benzene ring are of interest as possible key intermediate products in the synthesis of potential biologically active compounds of this …
Number of citations: 1 link.springer.com
G Cai, W Yu, D Song, W Zhang, J Guo, J Zhu… - European journal of …, 2019 - Elsevier
STAT3 has been extensively studied as a potential antitumor target. Though studies on regulating STAT3 mainly focus on the inhibition of STAT3 phosphorylation at Tyr705 residue, the …
Number of citations: 46 www.sciencedirect.com
W Zhang, T Ma, S Li, Y Yang, J Guo, W Yu… - European journal of …, 2017 - Elsevier
STAT3 is an attractive therapeutic target for cancer therapy. However, due to low potency or poor druggability, none of its inhibitors are clinically available. Herein, a series of …
Number of citations: 31 www.sciencedirect.com
MJRP Queiroz, ICFR Ferreira, RC Calhelha… - Bioorganic & medicinal …, 2007 - Elsevier
New 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes were prepared by palladium-catalyzed Buchwald–Hartwig cross-coupling of 7-bromo or 7-amino-2,3-dimethylbenzo[b]…
Number of citations: 47 www.sciencedirect.com
S Kumar, PA Reuben, A Kumar - Polycyclic Aromatic Compounds, 2004 - Taylor & Francis
A number of sulfur analogs of polynuclear aromatic hydrocarbons (thia-PAHs) have been identified in cigarette smoke condensate. Phenanthro[3,4-b]thiophene (P[3,4-b]T) and …
Number of citations: 9 www.tandfonline.com
A Singh, G Singh, PMS Bedi - Journal of Heterocyclic …, 2020 - Wiley Online Library
Despite a significant work that has been done on thiophene, continuous efforts are still being made by the researchers to identify novel heterocyclic compounds with potential …
Number of citations: 32 onlinelibrary.wiley.com

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